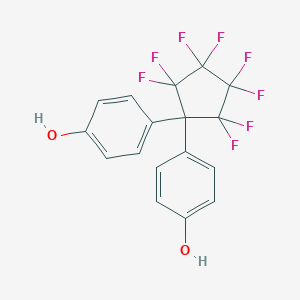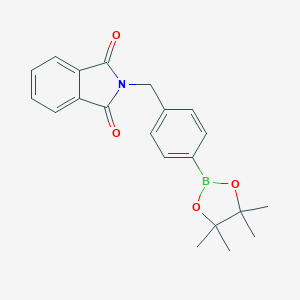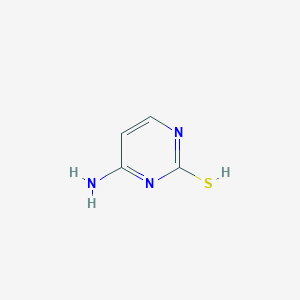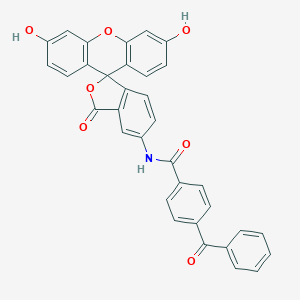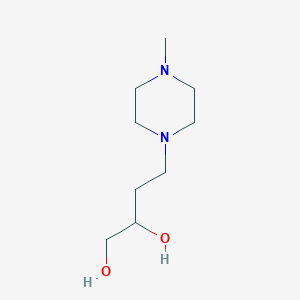
4-(4-Methylpiperazin-1-YL)butane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazin-1-YL)butane-1,2-diol, commonly known as MPBD, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine and has a unique chemical structure that makes it useful in various applications.
作用機序
The mechanism of action of MPBD is not fully understood, but it is believed to act as a modulator of neurotransmitter release. It has been found to bind to specific receptors in the brain, including the dopamine transporter and the serotonin transporter. This binding can lead to an increase in the release of these neurotransmitters, which can have various effects on the brain.
生化学的および生理学的効果
MPBD has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin, which can lead to changes in mood, behavior, and cognition. MPBD has also been found to have anxiolytic and antidepressant effects in animal studies.
実験室実験の利点と制限
One of the main advantages of using MPBD in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it a useful tool in the study of the central nervous system. However, MPBD is a relatively new compound, and its long-term effects on the body are not fully understood. It is also important to note that MPBD is a controlled substance and should only be used in accordance with local laws and regulations.
将来の方向性
There are many potential future directions for the use of MPBD in scientific research. One area of interest is the development of new drugs based on the MPBD scaffold. Researchers are also interested in studying the long-term effects of MPBD on the body, as well as its potential use in the treatment of various neurological disorders. Further research is needed to fully understand the potential of MPBD in these areas.
Conclusion:
In conclusion, MPBD is a unique compound that has many potential applications in scientific research. Its ability to cross the blood-brain barrier and bind to specific receptors in the brain makes it a useful tool in the study of the central nervous system. However, further research is needed to fully understand its mechanism of action and potential long-term effects on the body. MPBD should only be used in accordance with local laws and regulations, and its use should be restricted to scientific research purposes only.
合成法
The synthesis of MPBD involves the reaction of 4-methylpiperazine with butane-1,2-diol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as chromatography or recrystallization. The purity of the final product is crucial for its use in scientific research.
科学的研究の応用
MPBD has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a useful tool in the study of the central nervous system, as it can cross the blood-brain barrier and bind to specific receptors in the brain. MPBD has also been used in the development of new drugs, as it can act as a scaffold for the synthesis of new compounds.
特性
CAS番号 |
132132-21-9 |
|---|---|
製品名 |
4-(4-Methylpiperazin-1-YL)butane-1,2-diol |
分子式 |
C9H20N2O2 |
分子量 |
188.27 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)butane-1,2-diol |
InChI |
InChI=1S/C9H20N2O2/c1-10-4-6-11(7-5-10)3-2-9(13)8-12/h9,12-13H,2-8H2,1H3 |
InChIキー |
NFOPFURNJJEVPZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(CO)O |
正規SMILES |
CN1CCN(CC1)CCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
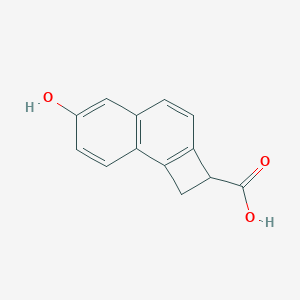
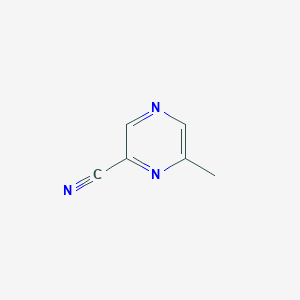
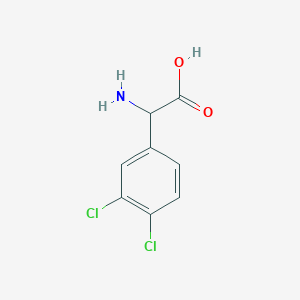
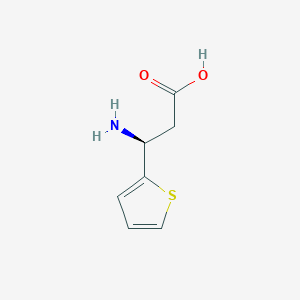
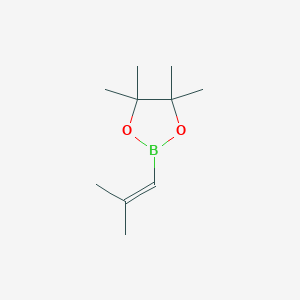
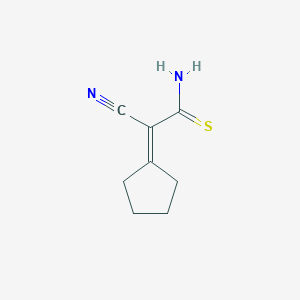
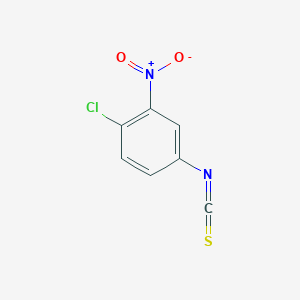
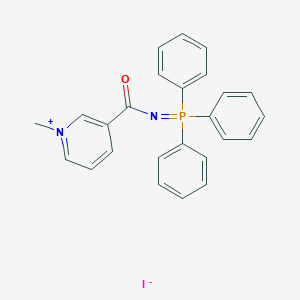
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
